molecular formula C7H8N2O3 B12213052 Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

Cat. No.: B12213052
M. Wt: 168.15 g/mol
InChI Key: BUGRZYODNDZWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate can be achieved through various methods. One common approach involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out in ethanol under reflux conditions for several hours . Another method involves the use of functionalized enamines, triethyl orthoformate, and ammonium acetate in a ZnCl2-catalyzed three-component coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and the use of efficient catalysts are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrimidine derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its potential neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: Similar in structure but with different substituents.

    Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate: An ethyl ester variant of the compound.

Uniqueness

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-4-5(6(10)12-2)3-8-7(11)9-4/h3H,1-2H3,(H,8,9,11)

InChI Key

BUGRZYODNDZWMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC(=O)N1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.